Cas no 1235673-04-7 (methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate)

Methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate is a synthetic organic compound featuring a furan-substituted acrylamide moiety linked to a piperidine scaffold and a methyl benzoate carboxamide group. This structure imparts versatility in medicinal chemistry applications, particularly as an intermediate in the synthesis of biologically active molecules. The compound's conjugated system and polar functional groups enhance its potential for interactions with biological targets, making it valuable for drug discovery research. Its well-defined chemical properties and stability under standard conditions facilitate handling and further derivatization. The presence of both hydrogen bond acceptors and donors contributes to its utility in designing pharmacophores with tailored binding affinities.
methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate structure
1235673-04-7 structure
Product Name:methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate
CAS No:1235673-04-7
MF:C22H24N2O5
MW:396.436366081238
CID:5823961
PubChem ID:49691515
Update Time:2025-05-24

methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate
    • methyl 4-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylcarbamoyl]benzoate
    • F5033-6180
    • AKOS024492470
    • (E)-methyl 4-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamoyl)benzoate
    • 1235673-04-7
    • VU0631649-1
    • methyl 4-[({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)carbamoyl]benzoate
    • Inchi: 1S/C22H24N2O5/c1-28-22(27)18-6-4-17(5-7-18)21(26)23-15-16-10-12-24(13-11-16)20(25)9-8-19-3-2-14-29-19/h2-9,14,16H,10-13,15H2,1H3,(H,23,26)/b9-8+
    • InChI Key: WJKORRHNXOIOKG-CMDGGOBGSA-N
    • SMILES: O=C(/C=C/C1=CC=CO1)N1CCC(CNC(C2C=CC(C(=O)OC)=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 396.16852187g/mol
  • Monoisotopic Mass: 396.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 88.8Ų

methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate Pricemore >>

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Additional information on methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate

Methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate: A Comprehensive Overview

The compound with CAS No 1235673-04-7, commonly referred to as methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a furan ring, a piperidine moiety, and a carbamoylbenzoate group, all of which contribute to its unique biological properties.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its structure suggests that it may possess antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug discovery. The presence of the furan ring, a common feature in many bioactive compounds, adds to its potential as a lead molecule for further research.

The synthesis of methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)carbamoylbenzoate involves a series of intricate chemical reactions, including alkylation, acylation, and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for biological testing. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) has been instrumental in confirming the compound's identity and purity.

One of the most exciting aspects of this compound is its ability to interact with various biological targets. For instance, studies have shown that it can modulate the activity of enzymes involved in inflammation pathways, potentially offering relief from chronic inflammatory conditions. Additionally, its ability to inhibit the growth of cancer cells in vitro has raised hopes for its application in oncology.

The structural versatility of this compound also makes it an attractive candidate for further modification. By altering specific functional groups or substituents, researchers can explore its potential in treating a wide range of diseases. For example, modifying the furan ring could enhance its bioavailability or improve its binding affinity to target proteins.

In conclusion, methyl 4-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-y}methyl)carbamoylbenzoate represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure and promising biological activities make it a valuable tool for researchers seeking innovative therapeutic solutions. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in the development of next-generation medicines.

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